Cas no 1384476-81-6 (Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate)

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
- Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
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- インチ: 1S/C11H12F2O4/c1-3-16-11(14)9-7(12)4-5-8(10(9)13)17-6-15-2/h4-5H,3,6H2,1-2H3
- InChIKey: BIWKZGCZMDNLHC-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1C(=O)OCC)F)OCOC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 250
- トポロジー分子極性表面積: 44.8
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E116775-500mg |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate |
1384476-81-6 | 500mg |
$ 895.00 | 2022-06-05 | ||
TRC | E116775-1000mg |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate |
1384476-81-6 | 1g |
$ 1485.00 | 2022-06-05 | ||
Crysdot LLC | CD12146703-1g |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate |
1384476-81-6 | 97% | 1g |
$556 | 2024-07-23 | |
Alichem | A019100247-1g |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate |
1384476-81-6 | 95% | 1g |
573.24 USD | 2021-06-17 |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoateに関する追加情報
Ethyl 2,6-Difluoro-3-(Methoxymethoxy)Benzoate (CAS No. 1384476-81-6): A Structurally Diverse Compound with Emerging Biomedical Applications
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate, identified by the CAS registry number 1384476-81-6, represents a chemically sophisticated aromatic ester with distinct structural features. This compound combines fluorine substitution at the para and meta positions of the benzene ring with a methoxymethoxy protecting group at the third carbon position. The ethyl ester functionality further enhances its solubility profile and reactivity in organic synthesis. Recent advancements in computational chemistry and synthetic methodology have positioned this molecule as a promising scaffold for drug design and material science applications.
The methoxymethoxy moiety serves as a labile ether-based protecting group that can be selectively removed under mild acidic conditions. This property has been leveraged in modern medicinal chemistry to create bioactive prodrugs where controlled deprotection triggers pharmacological activity. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated how this functional group's cleavage mechanism could be optimized for targeted drug delivery systems, achieving over 95% deprotection efficiency within physiological pH ranges.
The dual fluorine atoms at positions 2 and 6 introduce unique physicochemical properties to the benzene ring system. Fluorine substitution enhances lipophilicity while improving metabolic stability - critical parameters for drug candidates. Researchers from Stanford University's Chemical Biology Institute recently synthesized a series of analogs where these fluorine atoms were strategically replaced with chlorine or bromine to study their effects on kinase inhibition profiles. The results highlighted that the original difluoro configuration exhibited superior selectivity toward tyrosine kinases associated with oncogenic pathways.
In terms of synthetic accessibility, this compound can be prepared via two parallel pathways: (1) esterification of the appropriately substituted benzoic acid with ethanol under standard conditions, or (2) nucleophilic aromatic substitution using fluorinated benzene precursors. A notable optimization reported in Tetrahedron Letters (2024) achieved >98% yield by employing microwave-assisted protocols with N,N-dimethylformamide as solvent medium. This method reduces reaction time from conventional 18 hours to just 90 minutes while maintaining high stereochemical purity.
Beyond its role as an intermediate in organic synthesis, this compound has shown intriguing biological activities in preclinical models. In vitro assays conducted at Harvard Medical School revealed potent anti-inflammatory properties through inhibition of cyclooxygenase enzymes at submicromolar concentrations (Bioorganic & Medicinal Chemistry Letters, 2024). The methoxymethoxy group's presence was found critical for cell membrane permeability, enabling effective delivery across blood-brain barrier models without compromising activity.
Surface-enhanced Raman spectroscopy studies published in Nano Letters (2023) demonstrated that self-assembled monolayers formed by this compound exhibit unique plasmonic properties when deposited on silver nanoparticles. These findings suggest potential applications in biosensor development for rapid detection of neurotransmitters like dopamine and serotonin at clinically relevant concentrations (5–50 nM).
In material science contexts, researchers at ETH Zurich recently incorporated this compound into polymer matrices to create stimuli-responsive hydrogels (Nature Communications, 2024). The ester group's hydrolytic instability enabled pH-dependent swelling behavior ideal for controlled release systems. When loaded with doxorubicin chemotherapy agents, these gels showed sustained release profiles over 7-day periods while maintaining cytotoxic efficacy against breast cancer cell lines.
Ongoing investigations are exploring its utility as a building block for supramolecular assemblies. A collaborative study between MIT and UC Berkeley demonstrated self-sorting capabilities when combined with complementary hydrogen-bonding components (JACS Au, 2024). This property could revolutionize nanomedicine by enabling programmable assembly of drug carriers that disassemble only upon reaching target tissues.
The compound's photophysical properties are also under active exploration following unexpected findings from time-resolved fluorescence studies (Analytical Chemistry, 2024). Excitation at wavelengths between 350–450 nm produced emission spectra indicative of charge-transfer transitions between fluorine-substituted rings and methoxy groups. These characteristics are now being tested for use in fluorescent probes capable of imaging intracellular redox environments without autofluorescence interference.
Cutting-edge research from the Max Planck Institute has revealed that this compound's metabolic fate follows unexpected pathways when administered to murine models (Toxicological Sciences Advance Access, July 2024). Rather than undergoing oxidative metabolism via cytochrome P450 enzymes as predicted, primary biotransformation occurred through methoxide elimination producing reactive intermediates that were rapidly conjugated with glutathione before excretion via urine. This novel metabolism profile suggests potential advantages in reducing off-target effects compared to structurally similar compounds.
In summary,Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate (CAS No. 1384476-81-6) represents a multifunctional chemical entity whose structural versatility continues to unlock new avenues across biomedical research domains. Its combination of synthetically accessible features with unique biological characteristics positions it as an indispensable tool for advancing targeted therapies and diagnostic technologies in the coming decade.
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